2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Description

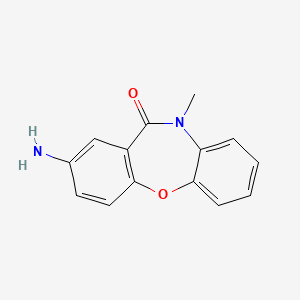

2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one (CAS: 23474-62-6) is a heterocyclic compound featuring a dibenzoxazepine core fused with an oxazepine ring. Its structure includes an amino group at the 2-position and a methyl group at the 10-position (Figure 1). The molecular formula is C₁₄H₁₂N₂O₂, with a molecular weight of 240.26 g/mol . Key physicochemical properties include a boiling point of 464.5°C, a density of 1.3 g/cm³, and a topological polar surface area (PSA) of 55.6 Ų, indicating moderate solubility in polar solvents . The compound’s InChIKey (SOZVMXIKFABVBR-UHFFFAOYSA-N) and SMILES (CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)N) provide unique identifiers for its stereochemistry and reactivity .

Structure

3D Structure

Properties

IUPAC Name |

8-amino-5-methylbenzo[b][1,4]benzoxazepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-16-11-4-2-3-5-13(11)18-12-7-6-9(15)8-10(12)14(16)17/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZVMXIKFABVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179467 | |

| Record name | 2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23474-62-6, 2474-62-6 | |

| Record name | 2-Amino-10-methyldibenz[b,f][1,4]oxazepin-11(10H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23474-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves the following steps:

Formation of the Oxazepine Ring: This can be achieved through the cyclization of appropriate precursors, such as o-aminobenzophenone derivatives, under acidic or basic conditions.

Amination: The amino group at the 2nd position can be introduced through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced analogs with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Positional Isomers and Derivatives

- 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one (CAS: 23474-51-3): This positional isomer shifts the amino group to the 7-position. Despite sharing the same molecular weight (240.26 g/mol), it exhibits distinct biological activity, demonstrating potent antigiardial activity (IC₅₀ = 0.18 µM) compared to the inactive 2-amino derivative .

- 2-Chlorodibenz(b,f)(1,4)oxazepin-11-(10H)-one (CAS: 3158-91-6): Substitution of the amino group with chlorine increases molecular weight to 245.66 g/mol and alters reactivity, though biological data remain unreported .

- 10-Methyl-7-nitro-dibenz(b,f)(1,4)oxazepin-11-(10H)-one (Compound 16): Introducing a nitro group at the 7-position reduces melting point (156–158°C) and modifies electronic properties, facilitating further derivatization via hydrogenation to the 7-amino analogue .

Alkyl and Aryl Derivatives

Physicochemical Properties

Table 1. Comparative Physicochemical Data

Table 2. Antigiardial Activity of Key Analogues

| Compound | Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|

| SN00797640 (7-amide) | 7-CONH-Ar, 10-CH₃ | 0.18 | |

| 8-Amidated Derivatives | 8-CONH-Ar, 10-CH₃ | >10 | |

| Parent 2-Amino Compound | 2-NH₂, 10-CH₃ | Inactive |

The 7-amide isomer (SN00797640) demonstrates significant antigiardial activity, while the 2-amino derivative and 8-amide analogues are inactive, underscoring the critical role of substituent positioning .

Biological Activity

2-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one, a compound belonging to the dibenzoxazepine class, exhibits significant biological activity. This heterocyclic compound is characterized by its unique structure, which includes an oxazepine ring fused with two benzene rings. Its potential applications in medicinal chemistry and materials science are under investigation, particularly for its interactions with biological macromolecules and therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound modulates the activity of these targets, influencing several biological processes such as signal transduction, gene expression regulation, and metabolic pathways .

Pharmacological Properties

Research indicates that this compound may possess properties relevant to:

- CNS Activity : It is being explored for its potential as a pharmacophore in developing drugs targeting central nervous system receptors, which could lead to therapeutic agents for psychiatric disorders.

- Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting tumor necrosis factor-alpha (TNF-α), suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

- Anticancer Activity : Certain studies have indicated that dibenzoxazepine derivatives can inhibit the proliferation of cancer cells, making them candidates for cancer therapy .

In Vitro Studies

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells .

- Receptor Binding Studies : Binding affinity studies revealed that this compound interacts with dopamine receptors, exhibiting higher activity than some established antipsychotics like clozapine. This suggests potential use in treating schizophrenia or other related disorders .

In Vivo Studies

Research on animal models has shown promising results regarding the analgesic and antipyretic effects of this compound. In controlled experiments, it was found to significantly reduce pain responses and fever in test subjects .

Summary of Biological Activities

Comparative Analysis of Dibenzo[b,f]oxepine Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-10-methyl-dibenzo[b,f][1,4]oxazepin-11-(10H)-one, and what are their advantages?

- Methodological Answer : A widely used approach involves cyclocondensation of substituted 2-aminophenols with halogenated aromatic precursors under basic conditions. For example, cyclization of 2-(2-aminophenylsulfuryl)benzoic acid derivatives in organic solvents with acid catalysts can yield the dibenzoxazepinone core . Alternative methods avoid hazardous reagents like phosgene by using nitro group reductions and heterogeneous metal catalysts (e.g., Pd/C) for safer, scalable synthesis .

Q. How is the structure of 2-Amino-10-methyl-dibenzo[b,f][1,4]oxazepin-11-(10H)-one characterized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the aromatic proton environments and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity (>97%), while mass spectrometry (ESI-HRMS) validates the molecular weight (e.g., [M+H]+ = 273.0790 for a related compound) . X-ray crystallography may resolve ambiguities in stereochemistry for derivatives .

Q. What are the key functional groups and their reactivity in this compound?

- Methodological Answer : The oxazepine ring’s ketone group (position 11) is electrophilic, enabling nucleophilic substitutions or condensations. The amino group (position 2) participates in diazotization or acylation reactions, as seen in analogs like N-(10-ethyl-11-oxo-dibenzoxazepin-2-yl)-2-methoxyacetamide . Methoxy and methyl substituents influence solubility and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in synthesizing derivatives?

- Methodological Answer : Kinetic studies suggest that cyclization steps require precise pH control (e.g., basic aqueous solutions for nitro reductions) and temperatures between 60–80°C to minimize side reactions . Catalytic systems like Pd/C under hydrogen atmospheres enhance selectivity for amino group formation, achieving yields >80% in optimized setups . Solvent choice (e.g., DMF vs. THF) also impacts reaction rates .

Q. What strategies resolve contradictions in biological activity data across substituted dibenzoxazepinones?

- Methodological Answer : Discrepancies in receptor binding (e.g., D2/D4 dopamine vs. serotonergic antagonism) may arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -Cl, -NO2) at position 8 enhance dopamine receptor affinity, while methoxy groups at position 10 favor serotonin receptor binding . Standardized assay conditions (e.g., cell lines, incubation times) are critical for cross-study comparisons .

Q. How to design analogs of this compound for enhanced pharmacokinetic properties?

- Methodological Answer : Introducing polar groups (e.g., sulfonamides or piperazinyl moieties) improves water solubility, as seen in N-(10-ethyl-11-oxo-dibenzoxazepin-2-yl)-2-methoxybenzenesulfonamide . Methylation at position 10 reduces first-pass metabolism by sterically shielding the oxazepine ring from hepatic enzymes . Computational modeling (e.g., QSAR) predicts logP and bioavailability for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.